

In-Depth Technical Guide: The Pharmacological Profile of R 56865

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: R 56865

Cat. No.: B1678717

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Abstract

R 56865, a benzothiazolamine derivative, has emerged as a compound of significant interest in cardiovascular pharmacology. This technical guide provides a comprehensive overview of the pharmacological profile of **R 56865**, with a focus on its mechanism of action, quantitative effects on various molecular targets, and its functional consequences in both in vitro and in vivo models. This document synthesizes available data to present a detailed understanding of its potential as a cardioprotective and antiarrhythmic agent. Key quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for critical assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding of the compound's complex interactions.

Introduction

R 56865, chemically identified as N-[1-[4-(4-fluorophenoxy)butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine, is a compound that has demonstrated notable cardioprotective effects, particularly in the context of cardiac glycoside toxicity and ischemia-reperfusion injury. Its primary mechanism of action is centered on the modulation of intracellular sodium and calcium homeostasis, which are critical determinants of cardiac myocyte function and dysfunction. This guide delves into the specific molecular interactions and cellular consequences of **R 56865** activity.

Mechanism of Action

The pharmacological activity of **R 56865** is primarily attributed to its interaction with voltage-gated sodium channels. It exhibits a state-dependent inhibition of these channels, with a more pronounced effect under conditions of membrane depolarization and high-frequency stimulation. This characteristic suggests a preferential binding to the inactivated state of the sodium channel.

Effects on Ion Channels

- **Sodium Channels (INa):** **R 56865** is a potent inhibitor of the cardiac sodium current (INa)[1]. Studies in isolated guinea-pig ventricular cardiomyocytes have shown a concentration-dependent decrease in the peak INa with a half-maximal inhibitory concentration (IC50) of approximately 1 μ M[1]. The compound displays both agonistic and antagonistic effects on the Na⁺ channel depending on the holding potential and stimulation frequency. Antagonistic effects, including inactivation block and use-dependent block, are observed at depolarized holding potentials and high-frequency stimulation[2].
- **L-type Calcium Channels (ICa,L):** In contrast to its significant effect on sodium channels, **R 56865** does not markedly affect the L-type calcium current (ICa,L) at concentrations up to 10 μ M in guinea-pig ventricular cardiomyocytes[1].
- **Potassium Channels (IK):** The quasi-steady-state potassium current was also found to be unaffected by **R 56865** at a concentration of 10 μ M[1].

Effects on Calcium Homeostasis

- **Sarcoplasmic Reticulum (SR) Ca²⁺ Release:** **R 56865** does not directly affect the Ca²⁺ activation of the cardiac sarcoplasmic reticulum Ca²⁺-release channel[2]. It has no effect on the single-channel open probability of native cardiac SR Ca²⁺-release channels[2].
- **Na⁺/Ca²⁺ Exchanger (NCX):** **R 56865** has been shown to inhibit spontaneous Ca²⁺ release from the sarcoplasmic reticulum when it is mediated by Ca²⁺ entry through the Na⁺/Ca²⁺ exchanger[3]. However, it does not have a direct effect on the "physiological" Ca²⁺-induced Ca²⁺-release mechanism from the SR[3]. The compound does not influence the Ni²⁺-sensitive electrogenic Na⁺/Ca²⁺ exchange current[3].

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological effects of **R 56865**.

Target/Effect	Species/Preparation	Assay Type	Value	Reference
Peak Sodium Current (I _{Na}) Inhibition	Guinea-pig ventricular cardiomyocytes	Voltage Clamp	IC ₅₀ ≈ 1 μM	[1]
L-type Calcium Current (I _{Ca,L})	Guinea-pig ventricular cardiomyocytes	Voltage Clamp	No significant effect at 10 μM	[1]
Quasi Steady-State Potassium Current (I _K)	Guinea-pig ventricular cardiomyocytes	Voltage Clamp	No significant effect at 10 μM	[1]
SR Ca ²⁺ -Release Channel Open Probability	Native cardiac SR vesicles	Planar phospholipid bilayer	No effect (0.5-50 μM)	[2]
Ni ²⁺ -sensitive Na ⁺ /Ca ²⁺ Exchange Current	Guinea-pig ventricular myocytes	Voltage Clamp	No influence	[3]

In Vivo Efficacy

R 56865 has demonstrated significant antiarrhythmic efficacy in various animal models of cardiac injury.

Ischemia-Reperfusion Injury

In a rabbit model of ischemia-reperfusion, **R 56865** (0.63 mg/kg) administered before or after ischemia improved the recovery of left ventricular function and prevented reperfusion-induced contracture[4]. It also attenuated myocardial damage and intracellular calcium accumulation[4].

A study on isolated perfused guinea pig hearts showed that while **R 56865** (1 μ M) did not prevent the rise in intracellular sodium during ischemia, it exerted potent cardioprotective effects during reperfusion, suggesting a mechanism independent of inhibiting ischemic Na⁺ overload[5][6]. In anesthetized rats subjected to coronary artery ligation and reperfusion, **R 56865** (0.5 and 2 mg/kg, i.v.) abolished reperfusion-induced ventricular tachycardia and fibrillation[7].

Digitalis-Induced Arrhythmias

R 56865 has been shown to protect against intoxication by cardiac glycosides[1].

Experimental Protocols

Whole-Cell Voltage Clamp in Cardiomyocytes

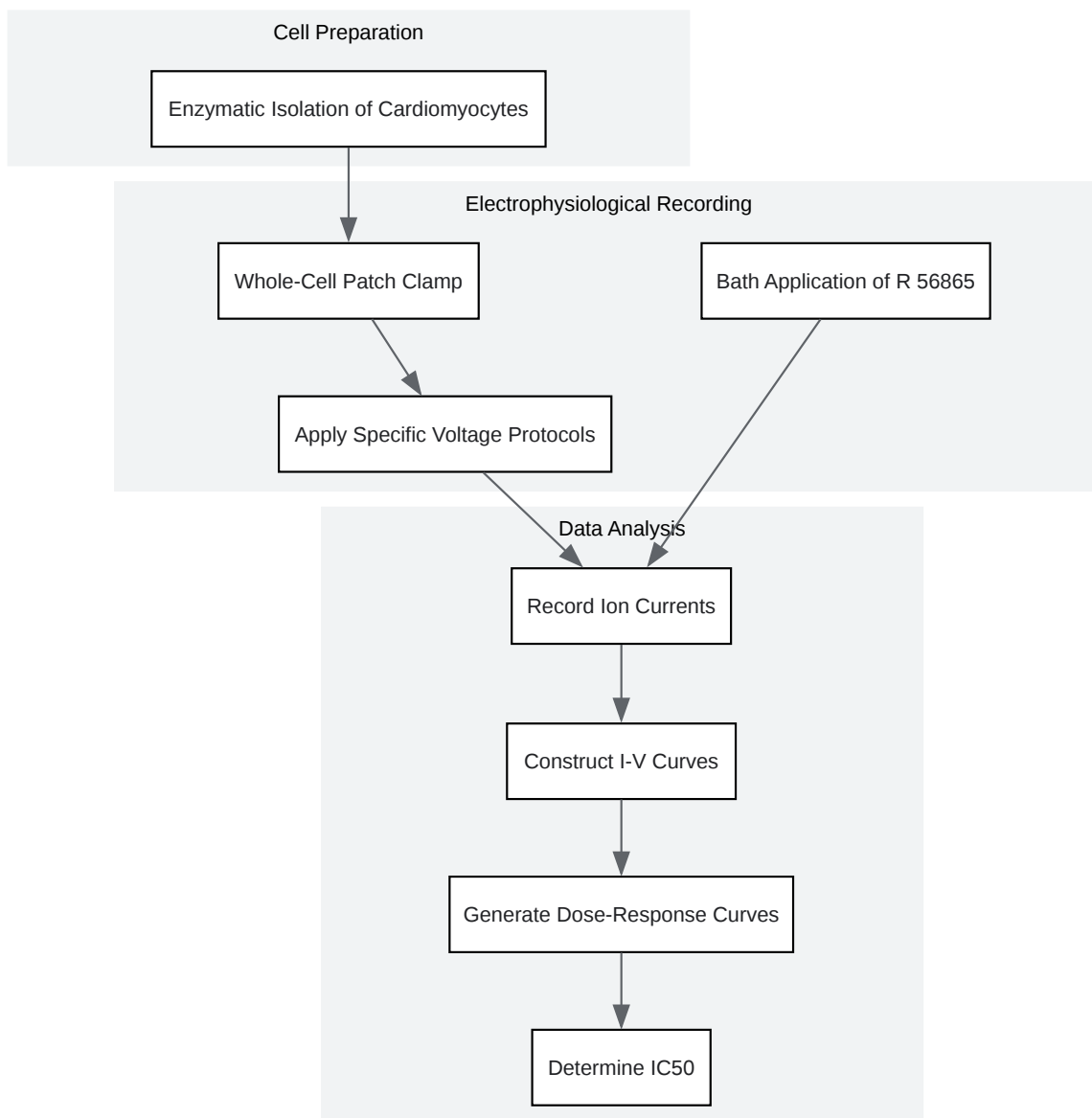
Objective: To measure the effects of **R 56865** on specific ion currents (e.g., I_{Na}, I_{Ca,L}, I_K) in isolated cardiac myocytes.

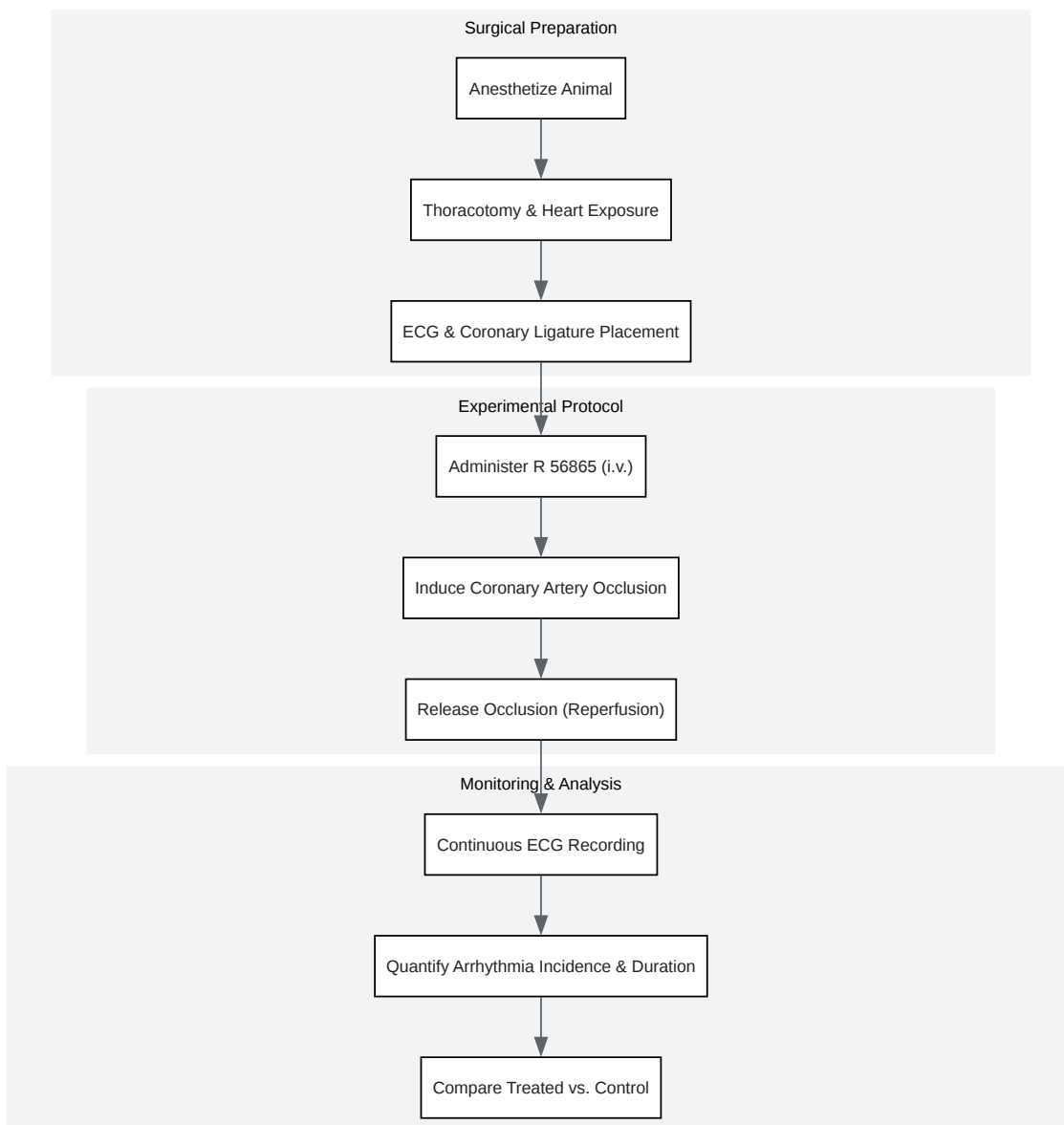
Methodology:

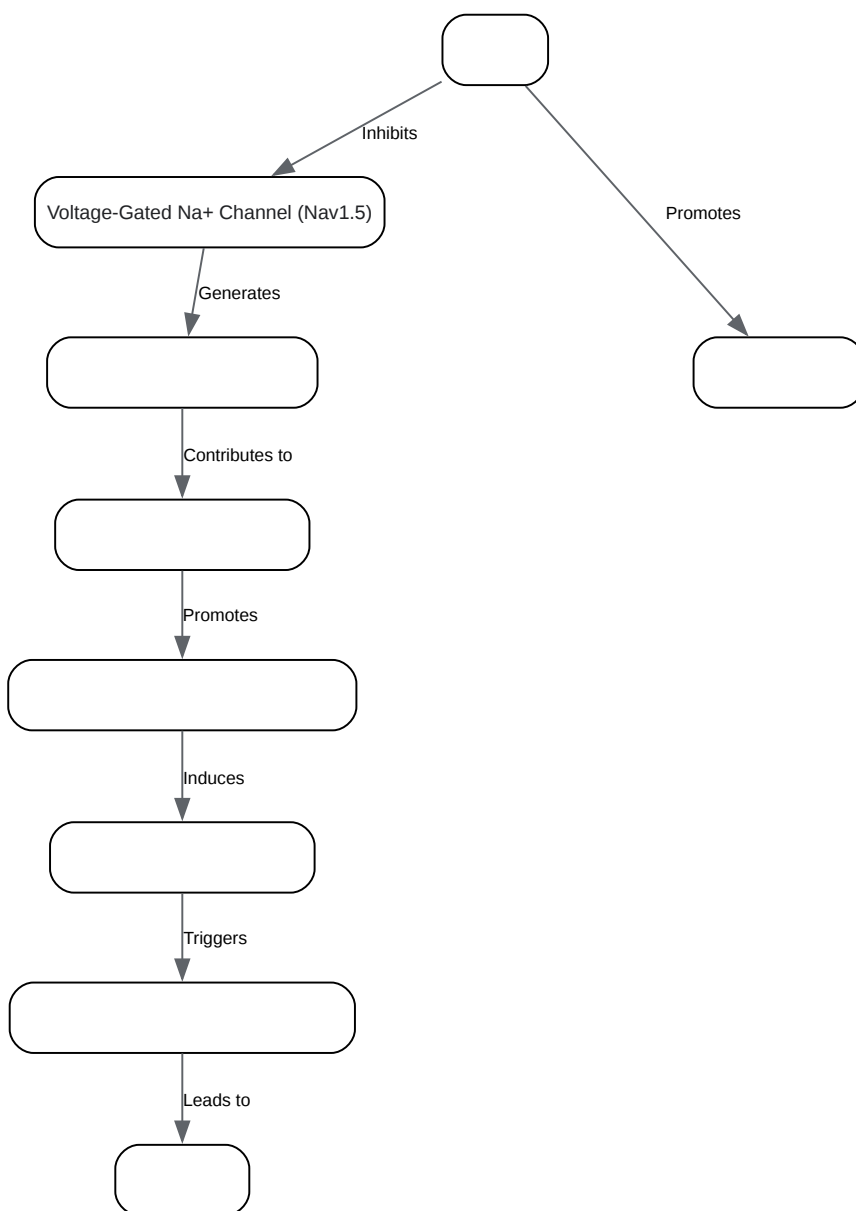
- **Cell Isolation:** Single ventricular myocytes are enzymatically isolated from the hearts of guinea pigs or other suitable animal models.
- **Patch-Clamp Recording:** The whole-cell configuration of the patch-clamp technique is used. A glass micropipette with a tip diameter of 1-2 μ m is filled with an internal solution and forms a high-resistance seal (gigaohm seal) with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell interior.
- **Voltage Protocols:** Specific voltage-clamp protocols are applied to isolate and measure individual ionic currents. For example, to measure I_{Na}, the cell is held at a hyperpolarized potential (e.g., -100 mV) and then depolarized to various test potentials. To block other currents, specific ion channel blockers (e.g., Cd²⁺ for I_{Ca,L}) and ion substitutions (e.g., Cs⁺ for K⁺) are used in the external and internal solutions.
- **Drug Application:** **R 56865** is applied to the bath solution at various concentrations. The effect of the compound on the amplitude and kinetics of the target current is measured.

- Data Analysis: The current-voltage relationships and dose-response curves are constructed to determine the IC50 value of **R 56865** for the specific ion channel.

A generalized workflow for this process is depicted in the diagram below.







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